Anabasamine hydrochloride

Description

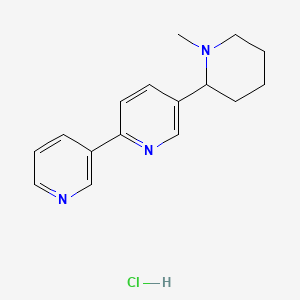

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H20ClN3 |

|---|---|

Molecular Weight |

289.80 g/mol |

IUPAC Name |

5-(1-methylpiperidin-2-yl)-2-pyridin-3-ylpyridine;hydrochloride |

InChI |

InChI=1S/C16H19N3.ClH/c1-19-10-3-2-6-16(19)14-7-8-15(18-12-14)13-5-4-9-17-11-13;/h4-5,7-9,11-12,16H,2-3,6,10H2,1H3;1H |

InChI Key |

PFWHFUPRJSEODI-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCCCC1C2=CN=C(C=C2)C3=CN=CC=C3.Cl |

Origin of Product |

United States |

Natural Occurrence and Biosynthesis of Anabasamine

Botanical Sources and Distribution within the Anabasis Genus and Related Species

Anabasamine (B132836) was first isolated from the seeds of Anabasis aphylla, a shrub native to Central Asia. nih.gov This plant, belonging to the Amaranthaceae family, is the primary and most well-documented source of the alkaloid. nih.govwikipedia.org The genus Anabasis itself encompasses about 29 species of herbs and subshrubs distributed across southern Europe, North Africa, and Asia, with a high concentration of diversity in Asia. wikipedia.org These plants are typically halophytes, meaning they are adapted to grow in saline environments like steppes, semi-deserts, and salt marshes. wikipedia.orgcgiar.orgmdpi.com

Anabasis aphylla is found in regions surrounding the Caspian Sea, Central Asia, and the Xinjiang and western Gansu provinces of China. wikipedia.org It is a many-branched shrub that thrives in alluvial fans and dune swales. wikipedia.org Beyond anabasamine, Anabasis aphylla is a rich source of other alkaloids, most notably anabasine (B190304), from which the plant's name is derived. wikipedia.orgwikipedia.org Other compounds like lupinine (B175516) and aphylline have also been identified in this species. cgiar.orgjapsonline.com While anabasamine is strongly associated with Anabasis aphylla, other species within the genus are also known for producing a variety of alkaloids. researchgate.netnih.gov For instance, anabasine has been found in Anabasis articulata and jaxartinine has been isolated from Anabasis jaxartica. japsonline.com

The table below summarizes the distribution of key alkaloids within several Anabasis species.

Table 1: Alkaloids Identified in Select Anabasis Species

| Species | Alkaloids Present | Reference |

|---|---|---|

| Anabasis aphylla | Anabasamine, Anabasine, Lupinine, Aphylline, Oxyaphyllidine | wikipedia.orgcgiar.orgjapsonline.comnih.gov |

| Anabasis articulata | Anabasine | japsonline.comnih.gov |

| Anabasis jaxartica | Jaxartinine | japsonline.com |

| Anabasis salsa | Glucosidic and isoflavonoid (B1168493) compounds | japsonline.com |

| Anabasis brevifolia | Isoflavonoid compounds | japsonline.com |

Proposed Biosynthetic Pathways of Piperidine (B6355638) Alkaloids

The biosynthesis of piperidine alkaloids, including the piperidine moiety of anabasamine, is generally understood to originate from the amino acid lysine (B10760008). austinpublishinggroup.comnih.govbiorxiv.org The pathway leading to the core piperidine ring is a foundational element in the formation of a wide array of alkaloids in plants. uomustansiriyah.edu.iqnih.gov

The proposed sequence begins with the decarboxylation of lysine, a reaction catalyzed by the enzyme lysine decarboxylase (LDC), to produce cadaverine (B124047). austinpublishinggroup.comnih.gov Following this, a series of reactions, likely involving deamination by an oxidase and subsequent cyclization, transforms cadaverine into the Δ1-piperideine Schiff base. austinpublishinggroup.comnih.gov This intermediate is a critical branch point. In the biosynthesis of piperidine alkaloids like those in Lobelia, the Δ1-piperideinium cation is formed. austinpublishinggroup.com In other pathways, such as for the alkaloid DNJ in mulberry, Δ1-piperideine is reduced by a reductase to form the stable piperidine ring. nih.gov

Anabasine, which is structurally related to anabasamine, is a pyridine-piperidine alkaloid. nih.gov Its biosynthesis involves the combination of a piperidine ring derived from lysine and a pyridine (B92270) ring derived from nicotinic acid. uomustansiriyah.edu.iq Anabasamine itself is a more complex structure, appearing as a dimer-like compound formed from two such precursor units. nih.govsemanticscholar.org The precise final steps that couple these units to form anabasamine have not been fully elucidated.

A generalized pathway is outlined below:

Table 2: Generalized Steps in Piperidine Alkaloid Biosynthesis

| Step | Precursor/Intermediate | Product | Key Enzyme Class | Reference |

|---|---|---|---|---|

| 1 | L-Lysine | Cadaverine | Lysine Decarboxylase (LDC) | austinpublishinggroup.comnih.gov |

| 2 | Cadaverine | 5-Aminopentanal | Primary-Amine Oxidase (AOC) / Diamine Oxidase | austinpublishinggroup.comnih.gov |

| 3 | 5-Aminopentanal | Δ1-Piperideine (via spontaneous cyclization) | N/A (Spontaneous) | nih.gov |

| 4 | Δ1-Piperideine | Piperidine | Reductase (SDR) | nih.gov |

| 5 | Piperidine + Nicotinic Acid derivative | Anabasine | (Multiple/Unspecified) | uomustansiriyah.edu.iq |

| 6 | Anabasine-like precursors | Anabasamine | (Unspecified) | nih.gov |

Enzymology and Genetic Regulation of Anabasamine Biosynthesis

While the complete enzymatic pathway for anabasamine is not fully detailed in the literature, research into related piperidine and pyridine alkaloids provides significant insights. nih.gov The biosynthesis of these compounds is controlled by a suite of specific enzymes and regulatory genes that dictate their production. researchgate.netnih.gov

Key enzymes in the foundational steps of piperidine alkaloid synthesis include lysine decarboxylase (LDC) and various oxidases such as primary-amine oxidase (AOC) and N-methylputrescine oxidase (MPO). austinpublishinggroup.comnih.govmdpi.com Following the initial formation of the piperidine ring, further modifications are catalyzed by enzymes like methyltransferases (MTs) and cytochrome P450 monooxygenases (CYP450s), which add functional groups and create structural diversity. nih.govresearchgate.net For example, in tobacco, Berberine Bridge-Like (BBL) enzymes are involved in the final steps of nicotine (B1678760), anabasine, and anatabine (B1667383) biosynthesis, and different BBL genes are responsible for producing different stereoisomers of the alkaloids. nih.gov

The regulation of these biosynthetic pathways is often controlled at the genetic level by transcription factors. researchgate.net These proteins can activate or suppress the expression of multiple pathway genes in a coordinated manner. In various plant systems, transcription factor families such as AP2/ERF have been engineered to enhance the production of valuable alkaloids and terpenoids. frontiersin.org In Anabasis aphylla, mowing the plant was found to induce compensatory growth by upregulating genes related to auxin metabolism, including those encoding for AUX/IAA family proteins, demonstrating that external stimuli can trigger complex genetic responses that affect plant chemistry and growth. nih.gov The genetic basis for alkaloid production has been confirmed in other plants like Pinus ponderosa, where differences in piperidine alkaloid concentrations are linked to genetic regulation. usda.gov

Metabolic Engineering Strategies for Alkaloid Production in Plant Systems

The low natural abundance of many valuable plant-derived alkaloids has driven the development of metabolic engineering strategies to increase their production. nih.govmdpi.com These biotechnological approaches aim to manipulate the plant's own biosynthetic machinery to enhance the yield of target compounds. researchgate.netnih.gov

A primary strategy involves the overexpression of genes that encode key, rate-limiting enzymes in the biosynthetic pathway. pnas.org For instance, overexpressing putrescine N-methyltransferase (PMT), a crucial enzyme in nicotine biosynthesis, led to increased nicotine content in transgenic Nicotiana sylvestris. pnas.org Similarly, boosting the expression of enzymes like LDC or reductases could potentially increase the flux towards piperidine alkaloids. nih.gov

Another effective technique is the suppression of competing metabolic pathways. pnas.orgnih.gov By using gene silencing technologies like RNA interference (RNAi) to downregulate enzymes that divert precursors away from the desired pathway, resources within the cell can be channeled towards the production of the target alkaloid. researchgate.net

Furthermore, regulating the entire pathway through the engineering of transcription factors offers a powerful, high-level control mechanism. frontiersin.orgcragenomica.es Introducing or overexpressing a transcription factor that positively regulates all the necessary biosynthetic genes can lead to a significant and coordinated increase in the final product. researchgate.net These strategies, which have been successfully applied to other alkaloid classes like monoterpene indole (B1671886) alkaloids and benzylisoquinoline alkaloids, provide a promising framework for potentially increasing the production of anabasamine in Anabasis or in a heterologous host system. nih.govnih.govpnas.org

Synthetic Methodologies for Anabasamine Hydrochloride

Total Synthesis Approaches to Anabasamine (B132836) Hydrochloride

The total synthesis of anabasamine was a significant achievement due to the compound's limited availability from natural sources, such as the Central Asian shrub Anabasis aphylla. uno.edu This scarcity hindered extensive study, making chemical synthesis a critical goal. uno.edu

The first total synthesis of anabasamine was developed to address its difficult isolation from natural sources. uno.edu This pioneering route established a foundational methodology for accessing the molecule and its analogs. The synthesis was accomplished as a racemic mixture and was designed to be both practical and efficient. uno.edu

Table 1: Key Stages of the First Total Synthesis of Anabasamine

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Pyridyl Anion Addition | A pyridyl anion was added to valerolactone to create a 5-hydroxy-1-(6-methoxy-pyridin-3-yl)-pentan-1-one intermediate. uno.edu |

| 2 | Reductive Amination | This step was employed to form the piperidine (B6355638) ring moiety of the molecule. uno.edu |

| 3 | Suzuki Coupling | A Suzuki coupling reaction was used to introduce the second pyridine (B92270) ring, forming the bipyridyl structure of anabasamine. uno.edu |

The initial total synthesis of anabasamine produced a racemic mixture. uno.edu While a direct enantioselective synthesis for anabasamine itself is not extensively detailed, significant progress has been made in the enantioselective synthesis of structurally related tobacco alkaloids, such as anabasine (B190304) and nicotine (B1678760), which offers potential pathways for chiral anabasamine synthesis. nih.govacs.org

For instance, a two-step procedure for the enantioselective synthesis of the optical isomers of nornicotine (B190312) and anabasine has been reported. nih.gov This method involves the formation of a chiral ketimine from the condensation of (+)- or (-)-2-hydroxy-3-pinanone with 3-(aminomethyl)pyridine, followed by enantioselective C-alkylation and intramolecular ring closure. nih.gov This approach yields the R-(+)- and S-(-)-enantiomers in good chemical yield and excellent enantiomeric excess. nih.gov Another strategy developed for the enantioselective synthesis of nicotine utilizes an iodine-mediated Hofmann–Löffler reaction, a C–H amination process, with Ellman's tert-butanesulfinylamide as a chiral auxiliary to achieve high diastereoselectivity. acs.org

A versatile synthetic methodology has been developed that is applicable not only to anabasamine but also to related nicotine analogs. uno.eduresearchgate.net This flexibility is a hallmark of a robust synthetic strategy. The core of this methodology is the addition of a pyridyl anion to a lactone. uno.edu For the synthesis of anabasamine, valerolactone is used, while the synthesis of a nicotine analog employs butyrolactone. uno.edu This approach was successfully used for an expeditious synthesis of (±)-anabasamine. thieme-connect.com The versatility of this method was further demonstrated by its successful application to the synthesis of 6-methoxynicotine, where it improved the yield significantly compared to previous methods. uno.edu

Enantioselective Synthesis Strategies

Synthesis of Anabasamine Derivatives and Analogs

The development of synthetic routes has also enabled the creation of derivatives and analogs of anabasamine and related compounds for further research. While direct derivatization of anabasamine is not widely reported, extensive work has been done on the closely related alkaloid, anabasine. nih.gov

New N-acyl derivatives of anabasine have been synthesized by reacting it with various carbonyl chlorides, including those containing 1,2-azole, pyridine, and adamantane (B196018) fragments. nih.gov These reactions were conducted in dichloromethane (B109758) in the presence of triethylamine, yielding the desired amide products. nih.gov Furthermore, some of these derivatives were converted into quaternary pyridinium (B92312) salts (iodomethylates) through quaternization with an alkylating agent. nih.gov

Additionally, the synthetic methodology for nicotine has been extended to create bipyridine derivatives, including a pyrrolidine (B122466) analog of anabasamine, which contains an N-methylated piperidine unit. acs.org

Table 2: Examples of Synthesized N-Acyl Anabasine Derivatives

| Derivative Type | Functional Fragment Added |

|---|---|

| Isoxazole (B147169) Derivative | 5-phenylisoxazole nih.gov |

| Isoxazole Derivative | 4-tolyl substituent at the 5-position of isoxazole nih.gov |

| Pyridine Derivative | Pyridine-3-carbonyl chloride nih.gov |

| Pyridine Derivative | Pyridine-4-carbonyl chloride nih.gov |

Catalytic Methods in Anabasamine Synthesis

Catalytic methods are integral to modern organic synthesis, offering efficiency and selectivity. In the context of anabasamine synthesis, transition-metal catalysis plays a crucial role. The total synthesis of anabasamine explicitly employs a Suzuki coupling reaction. uno.edu This palladium-catalyzed cross-coupling reaction is essential for constructing the C-C bond between the two pyridine rings, forming the characteristic bipyridyl core of the molecule. uno.edu

The broader field of alkaloid synthesis heavily relies on various catalytic systems. For example, the enantioselective synthesis of nicotine has been achieved using an iodine-mediated Hofmann–Löffler reaction, which involves a chemoselective C–H amination promoted by an iodine(I) reagent. acs.org While not directly applied to anabasamine in the cited literature, such advanced catalytic C-H functionalization reactions represent a powerful tool for the synthesis of complex heterocyclic alkaloids. The development of greener, catalytic methods for key bond formations, such as amide bonds, is also an active area of research that could impact future synthetic designs for complex molecules like anabasamine. sigmaaldrich.com

Structural Analysis and Elucidation Techniques

Spectroscopic Techniques for Structural Characterization

Spectroscopy plays a pivotal role in the structural elucidation of organic compounds like anabasamine (B132836) hydrochloride. By analyzing the interaction of the molecule with electromagnetic radiation, chemists can deduce its structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both 1D and 2D NMR techniques have been instrumental in the structural analysis of anabasamine. uno.edu

In 1D ¹H NMR spectroscopy, the chemical shifts and coupling constants of protons provide information about their chemical environment and neighboring protons. For instance, the ¹H NMR spectrum of a related compound, 2-(pyridin-3-yl)-6-(2-(pyridin-3-yl) pyridin-5-yl) piperidine (B6355638), showed distinct signals for the pyridine (B92270) and piperidine moieties. tandfonline.com The protons on the pyridine rings typically appear in the aromatic region (δ 7.0-9.0 ppm), while the piperidine protons are found in the aliphatic region.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of carbon atoms indicate their hybridization and the nature of attached atoms. In the aforementioned related piperidine derivative, the carbon signals for the pyridine rings were observed between δ 120-155 ppm, while the piperidine carbons resonated at higher fields. tandfonline.com

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between different parts of the molecule. COSY experiments identify proton-proton couplings, revealing adjacent protons, while HMBC experiments show correlations between protons and carbons that are two or three bonds away. For example, HMBC correlations were key in confirming the connection between the piperidine ring and the bipyridyl moiety in a related alkaloid. tandfonline.com

Table 1: Representative NMR Spectral Data for a Related Piperidine Alkaloid

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 2'' | 9.17 (d) | 153.7 | C-2' |

| 4'' | 8.31 (d) | 134.2 | C-2' |

| 6 | - | 59.6 | H-4', H-6' |

| 2' | - | 148.0 | - |

| 4' | 7.95 (d) | 135.4 | C-2, C-6, C-6' |

| 5' | - | 139.8 | - |

| 6' | 8.75 (s) | 148.9 | C-2, C-4, C-6 |

Data adapted from a study on a related pyridine alkaloid. tandfonline.com

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its molecular formula. tandfonline.com For anabasamine, with a formula of C₁₆H₁₉N₃, the expected exact mass is 253.1579. massbank.eu

Fragmentation patterns observed in the mass spectrum offer valuable clues about the structure of the molecule. In techniques like electrospray ionization (ESI), the molecule is ionized, and the resulting ions can be fragmented. The masses of these fragments correspond to different parts of the molecule, helping to piece together its structure. massbank.eu For example, the fragmentation of the bipyridyl and piperidine rings would produce characteristic ions.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful combination that separates a mixture of compounds before they are analyzed by the mass spectrometer. This is particularly useful for analyzing complex mixtures, such as plant extracts, to identify and characterize individual alkaloids like anabasamine. creative-proteomics.comacs.org

Table 2: Mass Spectrometry Data for Anabasamine

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₉N₃ | massbank.eu |

| Exact Mass | 253.1579 | massbank.eu |

| Ionization Mode | Positive | massbank.eu |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide information about the functional groups and electronic properties of a molecule, respectively.

IR spectroscopy measures the absorption of infrared radiation, which causes vibrations of the chemical bonds within the molecule. mrclab.com Specific functional groups absorb at characteristic frequencies, allowing for their identification. For anabasamine hydrochloride, one would expect to see characteristic absorptions for N-H stretching (from the protonated amine), C-H stretching (aliphatic and aromatic), C=N and C=C stretching (from the pyridine rings), and C-N stretching.

Mass Spectrometry (MS) Applications in Structural Confirmation

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. rsc.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.netaps.org The diffraction data can be used to calculate the precise positions of all atoms in the crystal lattice, providing an unambiguous structural determination.

For a chiral molecule like anabasamine, X-ray crystallography of its hydrochloride salt can establish the absolute stereochemistry at its chiral centers. rsc.org However, obtaining suitable crystals for X-ray analysis can be a challenge. nih.gov

Chiroptical Methods for Enantiomeric Analysis

Chiroptical methods are spectroscopic techniques that are sensitive to the chirality of a molecule. These methods are crucial for determining the enantiomeric purity and absolute configuration of chiral compounds like anabasamine.

One such technique is Electronic Circular Dichroism (ECD). ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov The resulting spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum to theoretically calculated spectra.

Another approach involves the use of chiral derivatizing agents. For instance, reacting anabasine (B190304), a related alkaloid, with (+)-menthylchloroformate allowed for the separation and identification of its enantiomers by gas chromatography. ulb.ac.be Similar derivatization strategies could potentially be applied to anabasamine for its enantiomeric analysis.

Advanced Analytical Methods for Anabasamine Hydrochloride

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating the components of a mixture. researchgate.net The technique relies on the differential distribution of analytes between a stationary phase and a mobile phase. researchgate.net For Anabasamine (B132836) hydrochloride, various chromatographic methods have been developed to achieve high-resolution separation and accurate quantification. sci-hub.senih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of alkaloids due to its high precision, good repeatability, and accurate results. mdpi.com It is widely employed for the separation and quantification of Anabasamine in diverse samples, including biological fluids and plant extracts. sci-hub.sethermofisher.com The selection of the stationary phase (column) and mobile phase is crucial for achieving optimal separation, especially from other co-occurring tobacco alkaloids. thermofisher.com

Reversed-phase HPLC, commonly using C18 columns, is a frequently utilized method. japsonline.com In this mode, a polar mobile phase, often a mixture of water or buffer with acetonitrile (B52724) or methanol, is used to elute compounds from a non-polar stationary phase. japsonline.com For polar compounds like alkaloids, specialized columns such as those with polar endcapping (e.g., Syncronis aQ) can provide controlled retention and reproducible separation. thermofisher.com Another advanced approach is Hydrophilic Interaction Liquid Chromatography (HILIC), which is increasingly popular for separating polar compounds that show poor retention in reversed-phase systems. thermofisher.com HILIC utilizes a polar stationary phase and a less polar mobile phase, allowing for better retention and resolution of polar analytes like Anabasamine. thermofisher.com This is particularly important for resolving Anabasamine from its isobar, nicotine (B1678760), where baseline separation is critical for accurate quantification. thermofisher.com

Detection is typically performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer. japsonline.comnih.gov Method validation according to established guidelines ensures the linearity, accuracy, precision, and robustness of the analytical procedure. japsonline.combezmialemscience.org

| Column Type | Mobile Phase | Flow Rate | Detection | Key Finding/Application | Reference |

|---|---|---|---|---|---|

| Phenomenex Luna C18 (5µ, 250 × 4.6mm) | 0.2% TFA in water | 1 ml/min | MS/MS | Quantification of anabasine (B190304) in smokers' urine; retention time of 4.3 min. | nih.gov |

| Thermo Scientific Accucore HILIC | Not specified | Not specified | MS | Achieved superior baseline resolution (3.08) of isobaric compounds including anabasine and nicotine. | thermofisher.com |

| Thermo Scientific Syncronis aQ (5 µm, 150 x 2.1 mm) | Not specified | Not specified | UV | Successful retention and separation of nicotine, anabasine, and cotinine (B1669453) in under 5 minutes. | thermofisher.com |

| C18 Column (Phenomenex Luna C18, 5 μm, 50*4.6mm ID) | Not specified | Not specified | MS/MS | Method development for anabasine in human plasma; achieved high resolution and good peak area. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. omicsonline.org When coupled with a Mass Spectrometer (MS), GC-MS provides unparalleled identification capabilities, making it a vital tool for purity testing, impurity profiling, and the analysis of degradation products. omicsonline.orgnist.gov The GC separates components of a mixture based on their volatility and interaction with the stationary phase, and the MS detector then fragments the eluted molecules and sorts them by their mass-to-charge ratio, providing a molecular fingerprint for identification. nist.gov

For the analysis of alkaloids like Anabasamine, GC-MS offers high sensitivity and selectivity. nih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances specificity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which drastically reduces background interference and lowers detection limits. nih.gov This makes the technique highly suitable for quantifying minor alkaloids in complex matrices such as tobacco filler. nih.gov The choice of the capillary column is critical for achieving good chromatographic separation. notulaebotanicae.ro

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| GC Column | DB-1701 capillary column (30m × 0.250 μM, 0.25 μM) | Provides chromatographic separation of alkaloids. | nih.gov |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. | nih.gov |

| Carrier Gas | Helium (>99.9999% purity) | Transports the sample through the column. | nih.gov |

| Ionization Mode | Electron Ionization (EI) at 70eV | Fragments the analyte molecules for mass analysis. | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Increases specificity and sensitivity by monitoring specific ion transitions. | nih.gov |

Chiral Chromatography for Enantiomeric Purity and Resolution

Anabasamine possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. gcms.cz These enantiomers can have different biological and pharmacological properties, making their separation and the determination of enantiomeric purity crucial. chiralpedia.com Chiral chromatography is the primary method for separating enantiomers. chiralpedia.com This can be achieved using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase (CSP). chiralpedia.com

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus enabling their separation. chiralpedia.com The development of an enantioselective synthesis for related compounds like noranabasamine highlights the importance of analyzing enantiomeric integrity. nih.gov While direct chiral separation of Anabasamine hydrochloride is not extensively detailed in the provided results, methods developed for similar piperidine (B6355638) alkaloids are applicable. For instance, the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent is a classic approach to resolution via crystallization. chiralpedia.com In chromatography, the choice of the CSP and the mobile phase composition are critical factors for optimizing the separation.

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are particularly well-suited for the analysis of charged species like this compound.

Capillary Electrophoresis (CE) in Anabasamine Analysis

Capillary Electrophoresis (CE) is a powerful analytical technique that offers fast separations with exceptional efficiency and resolution for charged substances. lcms.cz It is considered a complementary and sometimes alternative technique to HPLC for the analysis of biomolecules and drugs. mdpi.com In its most common mode, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-hydrodynamic ratio within a narrow-bore capillary filled with a background electrolyte. mdpi.com

Given that this compound is a salt and thus exists as a charged species in solution, CE is a highly suitable technique for its analysis. The method is advantageous where sample amounts are limited and requires significantly less solvent than HPLC. lcms.cz For chiral separations, chiral selectors such as cyclodextrins can be added to the background electrolyte to enable the resolution of enantiomers. fiu.edu The development of a CE method involves optimizing parameters such as the composition and pH of the background electrolyte, applied voltage, and capillary dimensions to achieve the desired separation. sciex.com

Hyphenated Analytical Platforms (e.g., LC-MS/MS)

Hyphenated techniques, which couple a separation method with a detection method, offer the combined power of both. The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a preeminent platform for the analysis of this compound, providing both high-resolution separation and highly sensitive and specific detection. researchgate.netnih.govnih.gov

This technique is invaluable for quantifying trace levels of Anabasamine in complex biological matrices such as urine, plasma, and wastewater. nih.govresearchgate.netnih.gov The LC system separates Anabasamine from other compounds, crucially including its isobar nicotine, which has the same mass and can interfere with analysis. thermofisher.comnih.gov The tandem mass spectrometer then provides definitive identification and quantification by monitoring specific mass transitions (precursor ion to product ion). mdpi.com The use of deuterated internal standards helps to correct for matrix effects and variations in sample preparation and injection, ensuring high accuracy and precision. nih.gov Numerous validated LC-MS/MS methods have been published, demonstrating the robustness and reliability of this platform for Anabasamine analysis. researchgate.netnih.govnih.gov

| Matrix | Sample Preparation | LC Column | Detection Mode | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|---|

| Human Plasma | Not specified | Phenomenex Luna C18, 5 μm, 50*4.6mm | Positive ESI, MRM | Back calculated curve from 1-1000 ng/ml | researchgate.net |

| Urine | Dilute-and-shoot (diluted with acetonitrile containing internal standards) | C18 column | MRM | 1 ng/mL | nih.gov |

| Urine | Not specified | Capillary LC column | ESI MS/MS | 0.2 ng/mL | nih.gov |

| Wastewater | Filtration and SPE | Not specified | Direct injection LC-MS/MS | 2.7–54.9 ng/L | nih.gov |

Pre Clinical Pharmacological and Mechanistic Investigations of Anabasamine Hydrochloride

In Vitro Studies on Biological Targets

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Interactions

Anabasamine (B132836) hydrochloride's interaction with nicotinic acetylcholine receptors (nAChRs) has been a subject of scientific inquiry, revealing a nuanced profile of activity at these crucial ligand-gated ion channels. These receptors, which are vital for fast neurotransmission in the central and peripheral nervous systems, exist as various subtypes assembled from different subunits. frontiersin.org The primary subtypes of interest in the context of anabasamine's effects are the α4β2 and α7 nAChRs, which are the most abundant in the brain. frontiersin.orgnih.gov

Research indicates that anabasamine demonstrates a degree of selectivity in its interactions with nAChR subtypes. It is characterized as a weak partial agonist at α4β2 nAChRs. mdpi.com The α4β2 subtype is a key player in cognitive functions and addiction pathways in the brain. mdpi.com In contrast, anabaseine (B15009), a related compound from which anabasamine is derived, is a potent agonist at α7 nAChRs. mdpi.com The α7 subtype is associated with modulating neuronal excitability, primarily through its high permeability to calcium ions, and is implicated in conditions like schizophrenia and Alzheimer's disease. frontiersin.orgbiorxiv.org The differential activity of anabasamine at these subtypes highlights its potential for more targeted pharmacological effects compared to less selective nicotinic agonists.

Table 1: Anabasamine Hydrochloride nAChR Subtype Interaction Profile

| nAChR Subtype | Interaction Type | References |

| α4β2 | Weak Partial Agonist | mdpi.com |

| α7 | Not explicitly stated for anabasamine, but the related anabaseine is a potent agonist. | mdpi.com |

Ligand binding assays are instrumental in determining the affinity of a compound for a specific receptor. nih.govnih.gov For nAChRs, these assays often utilize radiolabeled ligands to quantify the displacement by the test compound, thereby providing its binding affinity (Ki) or inhibitory concentration (IC50). nih.govsemanticscholar.org For instance, studies on related nicotinic alkaloids have used radioligands like [3H]cytisine to assess binding to α4β2 nAChRs. conicet.gov.ar

Functional assays, on the other hand, measure the biological response elicited by the compound upon binding to the receptor. Techniques such as two-electrode voltage clamp or fluorescence-based assays measuring membrane potential or calcium influx are commonly employed. mdpi.comconicet.gov.ar These assays determine the potency (EC50) and efficacy (the maximal response) of the compound. For example, functional activity at α4β2 nAChRs has been confirmed for various alkaloids using CHO cells overexpressing the receptor. nih.gov While specific binding affinity (Ki) and functional potency (EC50) values for this compound are not extensively detailed in the provided context, the characterization of it as a "weak partial agonist" at α4β2 nAChRs implies that it has a measurable but relatively low efficacy and potency at this subtype. mdpi.com

Subtype Selectivity Profiling (e.g., α4β2, α7 nAChRs)

Cholinesterase Enzyme Inhibition Profiles

Anabasamine has been investigated for its ability to inhibit cholinesterase enzymes, which are responsible for the breakdown of the neurotransmitter acetylcholine. uno.edunih.gov Research has shown that anabasamine exhibits weak but selective inhibitory properties against acetylcholinesterase (AChE). semanticscholar.orgnih.gov

Specifically, the binding affinity (Ki) of anabasamine at human blood erythrocyte acetylcholinesterase was found to be approximately 8.6-fold more effective than at horse blood serum butyrylcholinesterase (BChE), with Ki values of 51 µM and 440 µM, respectively. nih.gov This indicates a preferential inhibition of AChE over BChE. The inhibition of cholinesterases can lead to increased levels of acetylcholine in the synapse, a mechanism of action for several drugs used to treat Alzheimer's disease. brown.edumdpi.com

Table 2: Cholinesterase Inhibition Profile of Anabasamine

| Enzyme | Source | Inhibition Constant (Ki) | Reference |

| Acetylcholinesterase (AChE) | Human Blood Erythrocyte | 51 µM | nih.gov |

| Butyrylcholinesterase (BChE) | Horse Blood Serum | 440 µM | nih.gov |

Other Enzyme and Receptor Interactions

In Vivo Pre-clinical Models for Mechanistic Studies

The use of in vivo preclinical models is essential for understanding the physiological and behavioral effects of a compound and for validating its therapeutic potential. vibiosphen.comimavita.comscielo.br While the provided information mentions that anabasamine was targeted for synthesis due to interesting preliminary biological activity, including anticholinesterase and anti-inflammatory activity observed in animal models, specific details of these in vivo studies are limited. uno.edu

For nicotinic compounds, in vivo models are often used to assess effects on cognition, anxiety, and other CNS-related functions. nih.gov For example, studies with related nicotinic alkaloids have utilized zebrafish models to examine anxiety-like behavior. nih.gov The synthesis of anabasamine was partly motivated by its potential biological activities, but a lack of readily available quantities has limited extensive preliminary studies in animal models. uno.edu

Rodent Models for Pharmacological Activity Evaluation

The use of rodent models is a cornerstone of preclinical drug development, allowing for the assessment of a compound's safety and efficacy before human trials. ijrpc.com These models, ranging from mice to rats, are selected based on their genetic and physiological similarities to humans for specific diseases. ijrpc.com Telemetry in conscious, freely moving rodents is considered the gold standard for evaluating the effects of a substance on physiological parameters. vivonics-preclinical.com This methodology allows for continuous data recording for extended periods without the influence of restraint or anesthesia, providing valuable information on potential safety risks. vivonics-preclinical.com

While specific studies detailing the use of rodent models for evaluating the pharmacological activity of this compound are not extensively available in the public domain, the general approach involves administering the compound and observing its effects on specific disease models or physiological functions. For instance, in the evaluation of antiseizure medications, rodent models are used to assess the drug's ability to protect against induced seizures, with outcomes measured at various time points post-dosing. biorxiv.org Such studies are crucial for understanding the time-course of a drug's efficacy and for identifying species-specific differences in response. biorxiv.org

Studies on Molecular Pathways and Cellular Responses

Research into the molecular and cellular effects of anabasamine has revealed its interaction with key signaling pathways. One notable finding is its inhibitory effect on cholinesterases. nih.gov Specifically, anabasamine demonstrates selective anti-acetylcholinesterase properties. nih.gov This action is significant as acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine; inhibiting this enzyme can lead to increased acetylcholine levels, a mechanism relevant to various neurological conditions.

The cellular response to compounds like anabasamine is often mediated by complex intracellular signaling cascades. fiveable.me These cascades are initiated by the binding of a ligand to a receptor, triggering a series of events within the cell that can alter everything from gene expression to neurotransmitter release. fiveable.me In the context of the immune system, for example, Toll-like receptors (TLRs) recognize pathogens and initiate signaling cascades that are crucial for both innate and adaptive immunity. nih.gov While direct evidence linking anabasamine to TLR pathways is limited, the study of how natural compounds modulate these pathways is an active area of research. nih.gov

Phenolic and flavonoid compounds, which can be found in various plants, are known to exert their effects through free radical scavenging, metal chelation, and by influencing cell signaling pathways and gene expression. acs.org Although anabasamine is an alkaloid, the principles of how natural compounds interact with cellular machinery are broadly applicable.

Pharmacokinetics and Pharmacodynamics (PK/PD) in Pre-clinical Systems

Pharmacokinetics (PK) describes how a drug is absorbed, distributed, metabolized, and excreted (ADME), while pharmacodynamics (PD) refers to the drug's effect on the body. ijrpc.comnuvisan.com Understanding the PK/PD relationship is critical for selecting promising drug candidates and establishing effective dosing regimens. innoserlaboratories.com

Preclinical PK/PD studies are typically conducted in various animal species, including rodents. nuvisan.com These studies provide essential data on a compound's properties, which are necessary for designing efficacy and safety studies. nuvisan.com For example, PK/PD modeling can be used to integrate diverse preclinical data to predict the clinical response. nih.gov This approach was successfully used for a novel kappa opioid receptor antagonist, where preclinical biomarker responses in rats helped predict the clinical response in humans. nih.gov

In preclinical studies, the pharmacokinetic profile of a compound is determined by measuring its concentration in plasma and tissues over time. biorxiv.org This data is then used to calculate key parameters like half-life and exposure. biorxiv.org Significant differences in PK profiles can exist between species, which can in turn affect the drug's efficacy. biorxiv.org For instance, a study on an antiseizure drug revealed that its concentrations were lower in rats than in mice, which likely contributed to differences in its antiseizure effects between the two species. biorxiv.org

Cellular and Subcellular Mechanisms of Action

The therapeutic and toxic effects of a compound are ultimately determined by its interactions at the cellular and subcellular levels. This includes binding to specific receptors, triggering intracellular signaling pathways, and modulating the activity of essential components like ion channels.

Receptor Binding and Activation Mechanisms

Anabasamine has been identified as an inhibitor of cholinesterases, with a notable selectivity for acetylcholinesterase over butyrylcholinesterase. nih.gov A study investigating its effects found that anabasamine had a binding affinity (Ki) of 51 µM at human blood erythrocyte acetylcholinesterase, which was approximately 8.6 times more effective than its binding to horse blood serum butyrylcholinesterase (Ki of 440 µM). nih.gov This selective inhibition suggests a specific interaction with the active site of acetylcholinesterase.

The binding of a ligand to a receptor initiates a conformational change in the receptor, leading to its activation. fiveable.me For G protein-coupled receptors (GPCRs), this activation can involve a "molecular switch" mechanism. mdpi.com While the specific receptor binding and activation mechanisms for this compound are not fully elucidated in the provided context, the principles of receptor pharmacology suggest that its effects are likely mediated through specific molecular interactions that trigger downstream cellular events. frontiersin.org

Intracellular Signaling Cascades

Upon receptor activation, a cascade of intracellular signaling events is initiated. fiveable.me These cascades often involve second messengers, such as cyclic AMP (cAMP) and calcium, and the activation of protein kinases and phosphatases. fiveable.me Protein kinases add phosphate (B84403) groups to proteins, while phosphatases remove them, thereby regulating protein activity. fiveable.me

For example, signaling pathways involving cAMP and protein kinase A (PKA) are known to regulate neurotransmitter release and ion channel activity. fiveable.me The activation of Toll-like receptors by pathogens triggers signaling cascades involving mitogen-activated protein kinases (MAPKs), which are critical for the immune response. nih.gov While the specific intracellular signaling cascades modulated by this compound are not detailed, its action as a cholinesterase inhibitor implies an effect on cholinergic signaling pathways. nih.gov Increased acetylcholine levels resulting from acetylcholinesterase inhibition would lead to enhanced activation of nicotinic and muscarinic acetylcholine receptors, which in turn would trigger their respective downstream signaling cascades.

Modulation of Ion Channel Activity

Ion channels are crucial for a wide range of physiological processes, including nerve impulse transmission, muscle contraction, and hormone secretion. patsnap.comlestudium-ias.com They are protein complexes that form pores in the cell membrane, allowing specific ions to pass through. patsnap.com The opening and closing of these channels are tightly regulated, and their modulation by drugs can have profound physiological effects. patsnap.comresearchgate.net

Agonists can bind to ion channels and enhance their activity, leading to an influx or efflux of ions that can alter the cell's membrane potential or initiate intracellular signaling events. patsnap.com For instance, the modulation of calcium channels can affect intracellular calcium levels, which are vital for numerous cellular functions. patsnap.comopenneurologyjournal.com

Data Tables

Table 1: Preclinical Pharmacological Investigations of Anabasamine

| Area of Investigation | Model/System | Key Findings | Reference |

|---|---|---|---|

| Cholinesterase Inhibition | Human blood erythrocyte acetylcholinesterase, Horse blood serum butyrylcholinesterase | Selective inhibitor of acetylcholinesterase over butyrylcholinesterase. | nih.gov |

| Binding Affinity (Ki) | Human blood erythrocyte acetylcholinesterase | 51 µM | nih.gov |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Anabasamine |

| Acetylcholine |

| Anabasine (B190304) |

| Nicotine (B1678760) |

| Butyrylcholinesterase |

| cyclic AMP (cAMP) |

Structure Activity Relationship Sar Studies and Analog Design

Systematic Chemical Modification of the Anabasamine (B132836) Skeleton

Systematic SAR studies specifically focused on the anabasamine skeleton are not extensively documented in publicly available literature, largely due to its complex synthesis and limited initial availability. Research has primarily centered on developing synthetic pathways to produce the natural product itself and a few closely related analogs, rather than a broad, systematic modification of its core structure.

Initial synthetic strategies have laid the groundwork for future modifications. One such methodology involves a multi-step process that includes the addition of a pyridyl anion to valerolactone, followed by reductive amination to form the piperidine (B6355638) ring, and a final Suzuki coupling reaction to introduce the second pyridine (B92270) ring of the bipyridyl system. uno.edu This approach offers logical points for chemical diversification. Potential modifications could include:

Alterations to the Piperidine Ring: The size of the saturated nitrogen-containing ring could be altered. For instance, a pyrrolidine (B122466) analog of anabasamine has been synthesized by using butyrolactone instead of valerolactone in the synthetic sequence. uno.edu

Substitution on the Pyridine Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on either of the pyridine rings could modulate electronic properties and steric interactions with biological targets.

Modification of the Linkage: The nature of the bond connecting the two pyridine rings and the piperidine ring could be altered to explore the impact of conformational rigidity or flexibility on activity.

While a comprehensive library of systematically modified anabasamine derivatives has not been reported, the synthesis of N-acyl derivatives of the closely related alkaloid, anabasine (B190304), provides a model for potential modifications. In these studies, various acyl groups, including those containing adamantane (B196018), pyridine, and 1,2-azole fragments, were attached to the piperidine nitrogen, resulting in compounds with a range of antimicrobial, antiviral, and analgesic activities. nih.gov Similar N-acylation of the anabasamine piperidine ring could be a fruitful avenue for systematic modification.

Identification of Pharmacophoric Elements for Target Engagement

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. For anabasamine, the primary reported biological activity is the inhibition of acetylcholinesterase (AChE). uno.edu While a dedicated and detailed pharmacophore model for anabasamine's inhibition of AChE has not been published, key pharmacophoric elements can be inferred based on its structure and the known features of the AChE active site.

The general pharmacophore for AChE inhibitors often includes:

A Cationic or Positively Ionizable Center: This feature typically interacts with the anionic subsite of the enzyme, which contains negatively charged amino acid residues like aspartate or glutamate. In anabasamine hydrochloride, the protonated nitrogen of the piperidine ring at physiological pH would serve as this cationic center.

Aromatic Rings: These can engage in π-π stacking or cation-π interactions with aromatic residues, such as tryptophan (Trp86), in the active site gorge of AChE. mdpi.com The 2,3'-bipyridyl system of anabasamine provides two such aromatic moieties.

Hydrogen Bond Acceptors/Donors: The nitrogen atoms within the pyridine rings can act as hydrogen bond acceptors. mdpi.com

Based on this, the key pharmacophoric elements of anabasamine for AChE engagement are likely the protonated piperidine nitrogen and the bipyridyl system. The spatial relationship between these elements is critical for fitting within the enzyme's active site. Molecular modeling and the synthesis of simplified or conformationally restricted analogs would be required to precisely map these interactions and validate a pharmacophore model. mdpi.com

Rational Design and Synthesis of Anabasamine Analogs and Derivatives

The rational design of anabasamine analogs has been driven by the need for more efficient synthetic routes and the exploration of its biological potential. The limited quantity of the natural product makes analog synthesis the only practical approach for SAR studies. uno.edu

Synthetic Strategy for Anabasamine and a Pyrrolidine Analog: uno.edu

Pyridyl Anion Addition: The synthesis begins with the addition of a pyridyl anion to a lactone. For anabasamine, δ-valerolactone is used. To create a pyrrolidine analog (a five-membered ring instead of the six-membered piperidine), γ-butyrolactone is used as the starting material.

Reductive Amination: This step forms the saturated heterocyclic ring (piperidine or pyrrolidine).

Suzuki Coupling: A Suzuki coupling reaction is employed to connect the two pyridine rings, forming the characteristic bipyridyl moiety.

This rational approach not only provided access to anabasamine but also to novel analogs like the pyrrolidine derivative, allowing for initial exploration of how the saturated ring size impacts biological function. uno.edu Further rational design could involve creating hybrid structures, for example, by combining features of anabasamine with other nicotinic receptor ligands to explore new pharmacological profiles. uno.edu

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in the biological activity of chiral molecules, as enantiomers can exhibit different affinities for and activities at biological targets. rsc.orgresearchgate.net Anabasamine possesses a chiral center at the C-2 position of the piperidine ring.

While specific studies detailing the differential biological activities of the enantiomers of anabasamine are scarce, research on the closely related alkaloid, anabasine, provides compelling evidence for the importance of stereochemistry in this class of compounds. Anabasine, which has a similar piperidine-pyridine structure but lacks the second pyridine ring of anabasamine, shows distinct pharmacological profiles for its enantiomers at nicotinic acetylcholine (B1216132) receptors (nAChRs).

Table 1: Stereochemical Effects on the Biological Activity of Anabasine at Rat nAChRs uno.edu

| Compound | Target Receptor | Binding Affinity (Ki, µM) | Agonist Potency (EC50, µM) |

|---|---|---|---|

| (-)-Anabasine | α7-nAChR | 0.39 | 18 |

| α4β2-nAChR | 1.1 | > 30 | |

| (+)-Anabasine | α7-nAChR | 3.7 | - |

As shown in the table, (-)-anabasine is a more potent agonist at the α7-nAChR, whereas (+)-anabasine binds more selectively to the α4β2-nAChR. uno.edu Furthermore, the toxicity of the anabasine enantiomers differs, with (+)-anabasine (LD50 = 11 mg/kg) being more toxic than (-)-anabasine (LD50 = 16 mg/kg). uno.edu

Given these findings for anabasine, it is highly probable that the stereochemistry of anabasamine also significantly influences its biological activity. The (S)-enantiomer is the naturally occurring form. uno.edu A stereoselective synthesis is crucial for producing enantiomerically pure anabasamine to allow for the separate evaluation of each enantiomer. uno.eduijfans.org This would be essential to fully characterize its pharmacological profile, including its anticholinesterase activity and any potential effects on nAChR subtypes, and to identify the eutomer (the more active stereoisomer) for any potential therapeutic development.

Computational Chemistry and Molecular Modeling

Molecular Docking Studies of Anabasamine (B132836) Hydrochloride Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as anabasamine hydrochloride, and its biological target, typically a protein receptor or enzyme.

A typical molecular docking study for this compound would involve the following steps:

Preparation of the Receptor: Obtaining the 3D structure of the target protein (e.g., acetylcholinesterase) from a repository like the Protein Data Bank.

Preparation of the Ligand: Generating the 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock or Glide to predict the binding poses of the ligand within the receptor's active site.

Analysis of Results: Evaluating the predicted binding energies and analyzing the specific molecular interactions.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and molecular complexes over time. For this compound, MD simulations could be employed to:

Analyze its conformational flexibility: this compound possesses several rotatable bonds, and MD simulations can map its conformational landscape, identifying low-energy and biologically relevant shapes.

Assess the stability of protein-ligand complexes: Following molecular docking, MD simulations can be used to evaluate the stability of the predicted binding pose of this compound with its target protein over a simulated time period (typically nanoseconds to microseconds).

As with molecular docking, specific MD simulation studies for this compound are not found in the current body of scientific literature.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide a wealth of information about this compound, including:

Electron Distribution and Electrostatic Potential: Understanding the charge distribution across the molecule is key to predicting its interactions with biological targets.

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity and its ability to participate in chemical reactions.

Reactivity Descriptors: Parameters such as hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's reactivity.

Detailed quantum chemical calculations for this compound are not currently published.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds.

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound, and statistical methods would be used to build a predictive model. Given the lack of a curated dataset of anabasamine analogs and their activities, no specific QSAR models for this compound have been developed.

In Silico Prediction of this compound Pharmacological Profiles

Various computational tools and web servers exist that can predict the pharmacological profile of a molecule based on its structure. These predictions are typically based on machine learning models trained on large datasets of known drug-target interactions.

While this compound is listed in several large compound libraries which may have been subjected to such in silico profiling, specific and detailed public reports on its predicted pharmacological profile are scarce. researchgate.netamazonaws.com Such a study could suggest potential new biological targets for this compound, guiding future experimental investigations.

Analysis of Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

A detailed analysis of the molecular interactions of this compound is fundamental to understanding its biological activity. This analysis is typically performed on the results of molecular docking or X-ray crystallography studies. The key interactions include:

Hydrogen Bonding: The nitrogen atoms in the piperidine (B6355638) and pyridine (B92270) rings of anabasamine can act as hydrogen bond acceptors, while the protonated nitrogen in the hydrochloride salt can act as a hydrogen bond donor.

Hydrophobic Interactions: The carbon-rich regions of the molecule can engage in hydrophobic interactions with nonpolar residues in a protein's binding pocket.

Pi-Stacking: The pyridine rings can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Without experimental or simulated complex structures, a definitive analysis of these interactions for this compound in a biological context remains speculative.

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Biosynthetic Enzymes and Pathways

The complete biosynthetic pathway of anabasamine (B132836) in Anabasis aphylla remains largely uncharacterized. This is a common challenge, as the enzymatic pathways for the majority of the more than 200,000 known plant-derived natural products are yet to be discovered. plos.org Future research is essential to map out the specific enzymes and genetic sequences responsible for its formation.

Key research objectives in this area include:

Genome Mining and Gene Discovery: The advent of large-scale genome sequencing projects and powerful computational strategies allows for the rapid scanning of plant genomes to identify candidate genes for new enzymes and pathways. plos.org Research efforts will likely focus on sequencing the genome of Anabasis aphylla to mine for genes homologous to those in known alkaloid biosynthesis pathways, such as those for the related compound anabasine (B190304), which is known to be formed from the precursor cadaverine (B124047). thegoodscentscompany.com

Enzyme Characterization: Identifying and characterizing the specific enzymes—potentially multifunctional or promiscuous enzymes that catalyze several steps—is a critical goal. nih.govnih.gov This involves cloning candidate genes and expressing the enzymes to test their function, which can be achieved rapidly using transient plant expression systems. plos.org

Pathway Reconstruction: The ultimate aim is to reconstitute the entire multi-step biosynthetic pathway in a heterologous host, such as E. coli or baker's yeast. plos.org A successful reconstruction would bypass the difficult and low-yield isolation from the plant source, providing a sustainable and scalable supply for further research and development. uno.eduplos.org

Development of Novel and Efficient Synthetic Routes

The first total synthesis of anabasamine was a significant milestone, providing a foundational route for producing the compound and its analogs in the laboratory. uno.edu This initial methodology, however, serves as a starting point for the development of more efficient and versatile synthetic strategies.

The reported synthesis involved a multi-step process, which is summarized below. uno.edu

| Synthetic Step | Description |

| Step 1 | Pyridyl anion addition to valerolactone. |

| Step 2 | Reductive amination to form the piperidine (B6355638) ring. |

| Step 3 | Suzuki coupling reaction to introduce the bipyridyl moiety. |

| Overall Yield | 23% over five steps. |

Future research will focus on several key areas to improve upon this foundation:

Novel Catalysis and Methodologies: Exploration of modern catalytic systems, such as gold or silver catalysis which have been used for other complex N-glycosides, could offer new efficiencies. iiserpune.ac.in

Biocatalysis and Biotransformation: Integrating chemical synthesis with biotransformation platforms, where enzymes are used to perform specific, stereoselective steps, represents a promising "green chemistry" approach to generate novel metabolites and improve efficiency. nih.gov

Analog Library Synthesis: The established synthetic route is versatile and can be adapted to create a library of related analogs. uno.edu For instance, a hybrid structure combining the features of nicotine (B1678760) and anabasamine has already been synthesized to explore structure-activity relationships. uno.edu

Exploration of New Biological Targets and Mechanistic Insights

Preliminary studies have indicated that anabasamine exhibits a range of biological activities, but its precise molecular targets and mechanisms of action are not fully understood. uno.edu Defining these interactions is crucial for any translational development.

Initial findings and future directions for target discovery are outlined below.

| Potential Biological Target/Activity | Observed/Hypothesized Effect | Research Focus |

| Cholinesterases | Anticholinesterase activity. uno.edu | To quantify the inhibitory potency (IC₅₀) against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and determine the mode of inhibition. |

| Inflammatory Pathways | General anti-inflammatory activity. uno.edu | To identify specific protein targets within inflammatory cascades (e.g., COX enzymes, cytokines) and elucidate the mechanism. |

| Hepatic Enzymes | Increased levels of hepatic alcohol dehydrogenase. uno.edu | To investigate the mechanism of enzyme upregulation and its potential therapeutic implications. |

| Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) | Hypothesized to be a primary target family. uno.eduthegoodscentscompany.com | To conduct binding affinity and functional assays on various nAChR subtypes, particularly the α7 subtype, which is a target for the related compound anabaseine (B15009). uno.eduthegoodscentscompany.com |

Future research will concentrate on moving from these preliminary observations to detailed mechanistic studies. A key strategy involves using the synthesized anabasamine and its analogs as chemical probes to test for binding affinity at nAChRs. uno.edu Uncovering novel mechanisms of action for challenging or previously "undruggable" targets is a significant opportunity in modern drug discovery. biotechnewswire.ai The ultimate goal is the unambiguous identification of efficacy targets, which is the cornerstone of mechanism-based drug discovery. nih.gov

Advancements in Analytical and Bioanalytical Methodologies for Anabasamine Hydrochloride

Robust analytical and bioanalytical methods are essential for all stages of drug discovery and development, from purity analysis of synthesized compounds to pharmacokinetic studies in biological systems. While specific advanced methodologies for this compound are not yet widely published, the development of such techniques is a critical future direction.

Future research should focus on establishing a suite of modern analytical methods.

| Analytical Technique | Potential Application for this compound |

| UPLC-MS/MS | Ultra-sensitive quantification in biological fluids (plasma, urine) for preclinical pharmacokinetic studies. nih.gov |

| Stability-Indicating HPLC-DAD | To assess the stability of the compound under various stress conditions (e.g., heat, light, pH) and determine its shelf-life in formulations. scholars.direct |

| Capillary Electrophoresis (CE) | High-efficiency separation and quantification, particularly for chiral separation of stereoisomers if applicable. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in various matrices, including toxicological samples. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of the parent compound and any new synthetic analogs or metabolites. nih.gov |

These methods will be fundamental for ensuring the quality control of this compound, studying its absorption, distribution, metabolism, and excretion (ADME) properties, and supporting regulatory filings.

Integration of Computational Approaches for Accelerated Discovery

Computational chemistry and artificial intelligence (AI) have become indispensable tools for accelerating the drug discovery process, reducing costs, and improving efficiency. nih.govmdpi.com Integrating these approaches will be vital for advancing research on this compound.

The application of computational tools can impact every aspect of the research pipeline.

| Computational Approach | Specific Application in Anabasamine Research |

| Machine Learning (ML) / QSAR | Develop models to predict the bioactivity, toxicity, and solubility of novel anabasamine analogs before they are synthesized. researchgate.net |

| Molecular Docking & MD Simulations | Simulate the binding of anabasamine to the active sites of potential targets like nAChRs and cholinesterases to understand binding interactions at the atomic level and guide analog design. nih.gov |

| De Novo Drug Design | Utilize deep learning and other AI methods to generate ideas for entirely new molecules based on the anabasamine scaffold with optimized properties. nih.gov |

| Pathway Prediction | Employ bioinformatics tools to analyze the genome of Anabasis aphylla and predict genes involved in the anabasamine biosynthetic pathway. plos.org |

| AI-Driven Hypothesis Generation | Use advanced AI frameworks, such as multi-agent LLM swarms, to mine literature and omics data to propose novel targets or repurposing opportunities for anabasamine. arxiv.org |

By integrating these computational workflows with experimental validation, researchers can create a synergistic cycle of design, synthesis, and testing, significantly shortening the discovery timeline. nih.gov This data-driven approach allows for more focused and efficient exploration of the vast chemical space around the anabasamine core structure.

Q & A

Q. How can researchers confirm the structural identity of anabasamine hydrochloride in a newly synthesized batch?

To confirm structural identity, use a combination of spectroscopic techniques:

- UV-Vis Spectroscopy : Identify characteristic absorption bands for conjugated systems in the molecule .

- NMR Spectroscopy : Analyze - and -NMR spectra to map proton and carbon environments, comparing peak assignments to published data .

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns. For example, oxidation of anabasamine yields 2,3'-dipyridyl-5-carboxylic acid, which can be validated via MS .

- IR Spectroscopy : Detect functional groups (e.g., amine or pyridine rings) through vibrational modes. Methodological Note: Cross-reference spectral data with historical studies (e.g., Mukhamedzhanov et al., 1968) and ensure purity via HPLC before analysis .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Storage : Keep tightly sealed in a dry, cool environment to prevent degradation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-certified masks) during prolonged exposure .

- Spill Management : Contain spills with inert absorbents, avoid water contact to prevent environmental contamination, and dispose of waste via approved hazardous channels .

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How should researchers design experiments to ensure reproducibility in this compound synthesis?

- Documentation : Record precise molar ratios, reaction temperatures, and purification steps (e.g., recrystallization solvents).

- Validation : Replicate synthetic routes from peer-reviewed studies, such as those using Anabasis aphylla L. seeds as a source .

- Quality Control : Include purity checks (HPLC, ≥95%) and spectral validation in every batch .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved during structural analysis?

- Comparative Analysis : Align disputed NMR/IR peaks with published datasets from independent studies .

- Isotopic Labeling : Use - or -labeled precursors to clarify ambiguous signal assignments.

- X-ray Crystallography : Resolve absolute configuration if stereochemical uncertainties arise . Example: Mukhamedzhanov et al. (1968) confirmed the structure via oxidative derivatization, a method replicable in modern labs .

Q. What methodological strategies optimize bioactivity assays for this compound derivatives?

- Dose-Response Studies : Test derivatives across a concentration gradient (e.g., 1 nM–100 µM) to establish IC values.

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -anabasamine) to quantify affinity for nicotinic acetylcholine receptors .

- Control Experiments : Include positive controls (e.g., nicotine) and negative controls (vehicle-only) to validate assay specificity .

Q. How can researchers assess the ecological impact of this compound in laboratory waste?

- Toxicity Screening : Perform acute toxicity tests on model organisms (e.g., Daphnia magna) per OECD guidelines.

- Biodegradation Studies : Monitor degradation rates under aerobic/anaerobic conditions using LC-MS .

- Environmental Modeling : Predict bioaccumulation potential using logP values and soil mobility data .

Q. What experimental approaches address stability issues of this compound under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C), then quantify degradation products via HPLC .

- Kinetic Analysis : Calculate degradation rate constants () and shelf-life using Arrhenius equations .

Q. How should researchers characterize impurities in this compound batches?

- HPLC-MS/MS : Identify impurities with >95% confidence by matching fragmentation patterns to databases.

- Synthesis Pathway Audit : Trace impurities to incomplete reactions or side products (e.g., unreacted precursors) .

- Quantitative NMR (qNMR) : Use deuterated solvents and internal standards (e.g., maleic acid) for impurity quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.